molecular formula C23H18ClN5O3S B234163 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide

5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide

Cat. No. B234163
M. Wt: 479.9 g/mol
InChI Key: KYLXOICEKKLTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide is a potent and selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound are discussed in

Mechanism of Action

5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of appetite, metabolism, and reward. By blocking the CB1 receptor, this compound can reduce food intake, improve glucose metabolism, and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide has been shown to have a number of biochemical and physiological effects. It can reduce food intake and body weight in obese animals, improve glucose metabolism and insulin sensitivity in diabetic animals, and decrease drug-seeking behavior in addicted animals. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide in lab experiments is its selectivity for the CB1 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation is that it may not fully replicate the effects of endocannabinoids in vivo, as it is a synthetic compound.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide. One area of interest is its potential use in the treatment of obesity and diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. More research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Additionally, the compound's anti-inflammatory and neuroprotective effects warrant further investigation for potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide involves the reaction of 4-chlorobenzylamine with 2-methoxy-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then coupled with furfurylamine to yield the final product.

Scientific Research Applications

5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity, anti-diabetic, and anti-addictive effects in preclinical studies. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

Product Name

5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H18ClN5O3S/c1-3-20-26-27-23-29(20)28-22(33-23)14-6-9-18(31-2)16(12-14)25-21(30)19-11-10-17(32-19)13-4-7-15(24)8-5-13/h4-12H,3H2,1-2H3,(H,25,30)

InChI Key

KYLXOICEKKLTGR-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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